molecular formula C9H6ClNO2 B1294106 7-Chloro-1H-indole-3-carboxylic acid CAS No. 86153-24-4

7-Chloro-1H-indole-3-carboxylic acid

Cat. No.: B1294106
CAS No.: 86153-24-4
M. Wt: 195.6 g/mol
InChI Key: DBCJWTBYVXEBJY-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Medicinal and Agricultural Chemistry

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of medicinal and agricultural chemistry. This prominence is due to its widespread presence in nature and the diverse biological activities exhibited by its derivatives.

In medicinal chemistry, the indole nucleus is considered a "privileged structure" because its framework can interact with a multitude of biological receptors and enzymes with high affinity. This versatility has made it a central component in the design of numerous therapeutic agents across various disease categories. nih.gov Indole derivatives have been successfully developed into drugs for treating inflammation, cancer, and microbial infections. For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an indole structure. nih.gov In oncology, vinca (B1221190) alkaloids like Vincristine, derived from natural sources, are critical antimitotic agents used in chemotherapy. nih.gov

The unique electronic properties of the indole ring and its ability to form hydrogen bonds allow its derivatives to serve as scaffolds for compounds targeting a wide array of biological pathways. Researchers have explored indole-based compounds as inhibitors of enzymes like kinases, which are crucial in cell signaling pathways often dysregulated in cancer. sci-hub.se Furthermore, recent studies have focused on developing novel indole-2-carboxylic acid and indole-3-carboxylic acid derivatives as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication, and as dual inhibitors for enzymes involved in tryptophan metabolism, which is relevant to tumor immunotherapy. sci-hub.sersc.orgmdpi.comnih.gov Other research has investigated indole-3-carboxylic acid derivatives as potential antihypertensive agents that act as antagonists for the angiotensin II receptor. nih.gov

The importance of the indole scaffold extends into agriculture, where its derivatives play crucial roles as both plant growth regulators and active ingredients in pesticides. The most well-known example is Indole-3-acetic acid (IAA), a natural plant hormone (auxin) that is fundamental to nearly every aspect of plant growth and development, including cell division and root formation. nih.govbeilstein-journals.org

Inspired by natural auxins, chemists have synthesized numerous analogues to create commercial agrochemicals. Synthetic indole derivatives are used to develop herbicides that can selectively control broadleaf weeds. beilstein-journals.orgfrontiersin.org By mimicking the action of natural auxins, these synthetic compounds can disrupt normal growth processes in susceptible plants, leading to their demise. frontiersin.org Recent research has focused on designing novel indole-3-carboxylic acid derivatives that act as antagonists to the auxin receptor protein TIR1, representing a modern approach to developing new herbicides. frontiersin.orgnih.gov Beyond herbicides, other indole derivatives have been investigated for their potential as fungicides and insecticides, highlighting the scaffold's broad utility in crop protection.

Historical Context of Substituted Indole Carboxylic Acids in Chemical Biology

The scientific journey of indole carboxylic acids is intrinsically linked to the study of natural products and fundamental biological processes. The story begins with the isolation and identification of the amino acid tryptophan, the biosynthetic precursor to most indoles in nature. nih.gov A pivotal moment in the history of this compound class was the discovery of Indole-3-acetic acid (IAA) as a primary plant growth hormone, or auxin. This discovery in the early 20th century not only revolutionized plant biology but also spurred chemists to synthesize and study a wide range of substituted indole carboxylic acids to understand their structure-activity relationships.

In the realm of medicine, the development of the anti-inflammatory drug Indomethacin in the 1960s marked a significant milestone. nih.gov It demonstrated that synthetic, substituted indole carboxylic acids could be potent therapeutic agents, paving the way for extensive research into this chemical space. The notorious psychoactive properties of Lysergic acid diethylamide (LSD), a derivative of indole alkaloid lysergic acid, also brought attention to the profound effects indole structures could have on the central nervous system. nih.gov These early discoveries established substituted indole carboxylic acids as a rich field of study in chemical biology, driving decades of research into their synthesis and biological evaluation.

Research Trajectories for 7-Chloro-1H-indole-3-carboxylic Acid

Specific research focused directly on the biological end-points of this compound is limited in publicly available literature. However, its role and potential can be inferred from broader trends in the chemical sciences, where it is primarily valued as a functionalized building block for creating more elaborate molecules.

The primary application of this compound in current research is as a synthetic intermediate. The chlorine atom at the 7-position and the carboxylic acid at the 3-position offer distinct points for chemical modification. Researchers in synthetic and medicinal chemistry utilize such compounds to systematically explore how substitutions on the indole ring influence a molecule's biological activity.

For example, studies on related indole-2-carboxylic acid derivatives have investigated how halogen substitutions (like fluorine or chlorine) at the 7-position impact the inhibitory activity of the final compounds against specific enzymes. sci-hub.se In one such study, replacing a 7-fluoro group with a 7-chloro atom led to a loss of activity, demonstrating the sensitivity of biological targets to the specific substitution pattern on the indole scaffold. sci-hub.se This highlights the importance of having a variety of substituted precursors, such as this compound, available to systematically probe structure-activity relationships and optimize lead compounds in drug discovery programs.

The future direction for compounds like this compound is tied to advancements in drug discovery and materials science. In medicinal chemistry, there is a growing trend towards using well-defined, functionalized fragments in techniques like fragment-based drug discovery (FBDD) and combinatorial chemistry. This compound is an ideal candidate for such approaches, where it can be incorporated into large libraries of diverse compounds that are then screened for activity against a wide range of diseases.

Furthermore, the precise placement of a halogen atom can significantly alter the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability. As our understanding of these effects grows, the demand for specifically halogenated building blocks will likely increase. Therefore, the future utility of this compound will be in enabling the synthesis of next-generation indole derivatives, tailored for improved efficacy and drug-like properties in both medicinal and agrochemical applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 86153-24-4
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol

Data sourced from Santa Cruz Biotechnology and Oakwood Chemical. scbt.comoakwoodchemical.com

Table 2: Examples of Biologically Active Indole Derivatives

Compound NameApplication AreaBrief Description
Indole-3-acetic acid (IAA) AgrochemicalA natural plant hormone (auxin) that regulates plant growth and development. nih.gov
Indomethacin MedicinalA non-steroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation. nih.gov
Tryptophan BiologicalAn essential amino acid and the biosynthetic precursor for many indole compounds, including serotonin (B10506). nih.gov
Vincristine MedicinalA naturally derived vinca alkaloid used as a chemotherapeutic agent to inhibit cell division. nih.gov
Losartan MedicinalAn angiotensin II receptor antagonist used to treat hypertension (Note: Losartan itself is not an indole, but recent research has developed indole-3-carboxylic acid derivatives that target the same receptor). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJWTBYVXEBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649671
Record name 7-Chloro-1H-indole-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60649671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86153-24-4
Record name 7-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86153-24-4
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Synthetic Methodologies for 7 Chloro 1h Indole 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of 7-Chloro-1H-indole-3-carboxylic acid and its derivatives often involves multistep pathways that are carefully designed to achieve the desired substitution pattern with high efficiency.

Multistep Synthetic Pathways

The construction of the 7-chloro-substituted indole-3-carboxylic acid core can be achieved through various established indole (B1671886) syntheses, which are adapted to incorporate the chloro-substituent at the 7-position. A common strategy involves starting with a suitably substituted aniline (B41778) precursor. For instance, a 2-chloro-substituted aniline can undergo reactions like the Japp–Klingemann or Fischer indole synthesis to form the indole ring. Subsequent introduction of the carboxylic acid group at the 3-position can be accomplished through methods such as the Vilsmeier-Haack formylation followed by oxidation.

One robust synthetic sequence involves the reaction of a 2-chloronitrobenzene derivative with a nucleophile like ethyl cyanoacetate (B8463686) in a base-mediated SNAr reaction. The resulting adduct can then undergo a reductive cyclization to form the indole ring system. beilstein-journals.org This approach offers the advantage of utilizing readily available starting materials and employing reliable reaction protocols. beilstein-journals.org

Another versatile method for creating indole-3-carboxylic acids involves a one-pot cascade reaction using isatins and dimethyl sulfoxide (B87167) (DMSO). rsc.org This process proceeds through a one-carbon translocation, involving the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure to yield the desired indole-3-carboxylic acid. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of multistep syntheses is highly dependent on the optimization of reaction conditions for each step to maximize yields and minimize byproduct formation. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst.

In flow chemistry approaches, for example, a comprehensive screening of solvents, bases, and temperatures is conducted to identify flow-compatible conditions. beilstein-journals.org For instance, in the SNAr reaction of a 2-chloronitrobenzene with ethyl cyanoacetate, solvents like DMF and MeCN have been shown to be effective. beilstein-journals.org For the subsequent reductive cyclization step, the use of a palladium on carbon (Pd/C) catalyst in a continuous flow reactor has been optimized to achieve high conversion and yield. beilstein-journals.org The pressure and temperature of the hydrogenation reaction are critical parameters that are adjusted to ensure stable and continuous operation. beilstein-journals.org

Machine learning algorithms are increasingly being employed to accelerate the discovery of optimal reaction conditions. beilstein-journals.org These models can analyze large datasets of chemical reactions to predict the best combination of catalysts, solvents, and temperatures for a given transformation, thereby reducing the experimental effort required for optimization. beilstein-journals.org

Functionalization Strategies of the Indole Ring System

Once the this compound core is synthesized, further structural diversity can be achieved through various functionalization strategies targeting the indole moiety, the carboxylic acid group, or the chloro substituent.

Electrophilic Substitution Reactions on the Indole Moiety

The indole ring is highly reactive towards electrophiles, with the C3 position being the most susceptible to attack. researchgate.net However, with the C3 position occupied by a carboxylic acid group, electrophilic substitution will typically occur at other positions on the indole ring. The directing effects of the existing substituents (the chloro group at C7 and the carboxylic acid at C3) will influence the regioselectivity of these reactions.

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com The choice of reaction conditions, particularly the use of Lewis or Brønsted acids, can significantly impact the outcome of these reactions. For instance, using montmorillonite (B579905) clay K-10 as a catalyst in reactions with ketones has been shown to favor the formation of diindolyl methanes. The indole nucleus's reactivity towards electrophiles is a powerful tool for introducing a wide range of functional groups.

Modification of the Carboxylic Acid Group

The carboxylic acid group at the C3 position offers a versatile handle for further derivatization. Standard carboxylic acid chemistry can be employed to convert it into a variety of other functional groups, such as esters, amides, and acid chlorides. libretexts.org

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. libretexts.org Amide bond formation is often accomplished using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to facilitate the reaction between the carboxylic acid and an amine. nih.gov The carboxylic acid can also be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then be readily transformed into esters, amides, or other derivatives. libretexts.org

Decarboxylation of indole-3-carboxylic acids can also be achieved under metal-free conditions, providing a route to 3-unsubstituted indoles. researchgate.net

Substitution of the Chloro Group

While the chloro group on the indole ring is generally less reactive than the other positions towards nucleophilic substitution, it can be replaced under specific conditions, often requiring transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C7 position.

These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the chloroindole with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), and amines or alcohols (Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, alkyl, vinyl, and amino groups at the C7 position, significantly expanding the structural diversity of the resulting indole derivatives.

Pharmacological and Biological Investigations of 7 Chloro 1h Indole 3 Carboxylic Acid and Analogues

Antimicrobial Activities

Indole (B1671886) derivatives, including those with chloro and carboxylic acid substitutions, have been investigated for their ability to combat microbial growth. These studies highlight the potential of the indole scaffold as a source of new antimicrobial agents.

Antibacterial Efficacy

The antibacterial potential of chloro-substituted indoles has been demonstrated against various pathogens. An analogue, 7-chloroindole, has shown moderate antibacterial activity against the food-borne pathogen Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) of 200 μg/mL. frontiersin.orgnih.gov This compound was also found to effectively inhibit biofilm formation without significantly affecting the growth of planktonic cells. frontiersin.orgnih.gov Studies on other halogenated indoles revealed that the position of the halogen is crucial for activity, with chloro and bromo substitutions at positions 4 or 5 being particularly effective for eradicating V. parahaemolyticus growth. frontiersin.orgnih.gov

Derivatives of indole-3-carboxylic acid have also been explored. Indole-3-carboxamide-polyamine conjugates, for instance, have been shown to possess intrinsic antimicrobial activities, particularly against Gram-positive bacteria. mdpi.com One such analogue demonstrated the ability to disrupt the bacterial membrane of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Furthermore, these conjugates can act as antibiotic potentiators, enhancing the activity of conventional antibiotics like doxycycline (B596269) against Gram-negative bacteria such as Pseudomonas aeruginosa. mdpi.com Other complex derivatives, such as 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones, have exhibited good antibacterial activity against both Gram-positive (Bacillus sp., MRSA) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacterial strains. researchgate.net

Table 1: Antibacterial Activity of Selected Indole Analogues
CompoundBacterial StrainActivity (MIC)
7-ChloroindoleVibrio parahaemolyticus200 μg/mL
4-ChloroindoleVibrio parahaemolyticus50 μg/mL
IndoleVibrio parahaemolyticus400 μg/mL
5-Bromoindole-3-acetamido analogue (19)Staphylococcus aureus12.7 μM
5-Bromoindole-3-acetamido analogue (19)Pseudomonas aeruginosa106 μM

Antifungal Properties

The indole scaffold is also a key feature in compounds with antifungal properties. Indole-3-carboxylic acid (3-ICA) itself has been identified as an antifungal agent, showing activity against the wheat powdery mildew pathogen Blumeria graminis. nih.gov In laboratory settings, 3-ICA demonstrated a significant inhibition rate against this fungus and acted as a synergist, enhancing the antagonistic effect of jasmonic acid. nih.gov

More complex derivatives have shown broad-spectrum antifungal activity. For example, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and tested against five different plant pathogenic fungi. mdpi.com Several of these compounds, particularly those with chloro, bromo, or iodo substitutions, displayed remarkable antifungal activity, in some cases superior to commercial fungicides. mdpi.com One derivative, compound 3u in the study, was especially potent against Rhizoctonia solani, with an EC50 value of 3.44 mg/L. mdpi.com Indole-3-carboxaldehyde, another related compound, has been shown to inhibit the growth of Candida albicans. mdpi.com These findings underscore the versatility of the indole core in the development of agents to combat fungal pathogens. mdpi.commdpi.com

Anti-inflammatory Properties

While specific anti-inflammatory data on 7-Chloro-1H-indole-3-carboxylic acid is not extensively detailed in the available literature, the indole nucleus is a well-established structural motif in many anti-inflammatory drugs, such as Indomethacin. Research on various indole analogues confirms the potential of this chemical class to modulate inflammatory responses.

Studies on indole derivatives have demonstrated their ability to suppress key inflammatory mediators. For instance, certain indole-based thiosemicarbazone compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory process. researchgate.net Similarly, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Other research involving indole derivatives of ursolic acid showed a significant reduction in LPS-induced upregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an increase in the anti-inflammatory cytokine IL-10. chemrxiv.org These derivatives also reduced the protein expression of principal inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2. chemrxiv.org This body of research suggests that compounds based on the indole scaffold, like this compound, are promising candidates for the development of new anti-inflammatory agents.

Anticancer and Antiproliferative Potentials

The indole framework is a cornerstone in the development of anticancer agents, and chloro-substituted indole-3-carboxylic acid analogues have shown significant promise in this area. Research has demonstrated that these compounds can exert potent antiproliferative effects against a variety of cancer cell lines.

Specifically, derivatives of 5-chloro-indole have emerged as powerful antiproliferative agents. nih.govmdpi.com A series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent activity against pancreatic (Panc-1), breast (MCF-7), and other cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. nih.gov One of the most potent derivatives in this class exhibited a GI50 of 29 nM, which was more potent than the reference drug erlotinib (B232) (GI50 = 33 nM). nih.gov Similarly, indole-3-carboxylic acid conjugates of the sesquiterpene melampomagnolide-B were found to have remarkable growth inhibition capabilities against leukemia and solid tumor cell lines, with GI50 values as low as 0.04 μM. nih.gov Furthermore, indole-3-carboxylic acid has been shown to enhance the anti-cancer effects of doxorubicin, a conventional chemotherapy drug, by inducing cellular senescence in colorectal cancer cells. researchgate.net

Table 2: Antiproliferative Activity (GI50) of Selected Chloro-Indole Analogues
Compound ClassCancer Cell LineActivity (GI50)
5-Chloro-indole-2-carboxamide (5f)Mean of 4 cell lines29 nM
5-Chloro-indole-2-carboxylate (3e)Mean of 4 cell lines29 nM
Erlotinib (Reference)Mean of 4 cell lines33 nM
Indole-3-carboxylic acid conjugate (7k)Leukemia sub-panel0.04–0.28 μM
Indole-3-carboxylic acid conjugate (7k)Solid tumor cell lines0.04–0.61 μM

Modulation of Cell Signaling Pathways related to Apoptosis and Proliferation

The anticancer activity of indole derivatives is often rooted in their ability to interfere with critical cell signaling pathways that regulate cell proliferation and apoptosis (programmed cell death). nih.gov A key mechanism for chloro-indole analogues involves the inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov EGFR is frequently overactive in many human cancers, and its inhibition can block downstream signaling that promotes cell proliferation and survival. nih.gov

Studies on 5-chloro-indole-2-carboxamides have shown that they can potently inhibit both wild-type EGFR and a common mutant form (EGFR T790M) that confers resistance to some targeted therapies. nih.gov Beyond blocking proliferation signals, these compounds have been shown to actively induce apoptosis. nih.gov Mechanistic studies revealed that the most potent derivatives act as activators of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In pancreatic cancer cells, these compounds increased caspase-3 protein levels by approximately eight times compared to untreated cells, confirming their role as inducers of apoptosis. nih.gov Additionally, indole-3-carboxylic acid has been found to promote growth arrest by enhancing doxorubicin-induced cellular senescence, a state of irreversible cell cycle arrest, which is another mechanism to halt the proliferation of cancer cells. researchgate.net

Enzyme Modulation and Inhibition Studies

The indole-3-carboxylic acid scaffold serves as a versatile template for designing inhibitors of various enzymes implicated in disease. The specific substitutions on the indole ring allow for targeted interactions with the active or allosteric sites of different enzymes.

One area of investigation has been in metabolic diseases. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase). researchgate.net FBPase is a rate-limiting enzyme in gluconeogenesis, and its inhibition is a potential strategy for treating type 2 diabetes. researchgate.net Another example is the inhibition of mycobacterial carbonic anhydrases (CAs) by indole-linked triazole sulfonamide derivatives. acs.org These enzymes are important for the survival of Mycobacterium tuberculosis, and their inhibition presents a novel approach to developing anti-tuberculosis drugs. acs.org

In the context of agriculture, indole-3-carboxylic acid derivatives have been developed as antagonists of the transport inhibitor response 1 (TIR1) protein, which functions as an auxin receptor in plants. frontiersin.orgnih.gov By blocking this receptor, these compounds can disrupt plant growth, giving them potential as herbicides. frontiersin.orgnih.gov Furthermore, as mentioned previously, indole-based compounds have been designed to inhibit COX enzymes, which are key targets for anti-inflammatory drugs. researchgate.net These diverse examples highlight the broad utility of the indole-3-carboxylic acid structure in modulating the activity of clinically and biologically relevant enzymes.

Table 3: Enzyme Inhibition by Indole Analogues
Indole Analogue ClassTarget EnzymeTherapeutic/Biological Application
7-Nitro-1H-indole-2-carboxylic acid derivativesFructose-1,6-bisphosphatase (FBPase)Antidiabetic
Indole-linked triazole sulfonamidesMycobacterial Carbonic Anhydrases (MtCAs)Antitubercular
Indole-3-carboxylic acid derivativesTransport Inhibitor Response 1 (TIR1)Herbicidal
Indole-based thiosemicarbazonesCyclooxygenase (COX)Anti-inflammatory

Inhibition of Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs. biomolther.orgdoi.org Inhibition of these enzymes is a common mechanism underlying drug-drug interactions, which can alter the pharmacokinetic profile of co-administered drugs, potentially leading to adverse effects. biomolther.orgnih.gov Indole derivatives, a class of compounds that includes this compound, have been investigated for their interactions with CYP450 enzymes.

Inhibition of CYP450 enzymes can occur through reversible or irreversible mechanisms. nih.gov Reversible inhibition involves a rapid association and dissociation between the inhibitor and the enzyme, while irreversible inhibition, also known as mechanism-based inactivation, results in a long-lasting loss of enzyme activity. nih.govnih.gov Studies on various indole-containing compounds have demonstrated both types of interactions. For instance, indole-3-carbinol (B1674136) (I3C), a compound found in cruciferous vegetables, has shown a complex pattern of interaction with CYP450 enzymes. nih.gov While in vivo administration of I3C can induce certain CYP1A subfamily members, its acid condensation products have been found to directly inhibit testosterone (B1683101) 6β-hydroxylase activity in vitro. nih.gov

Research into N-acyl tryptophan derivatives, which share a structural relationship with indole-3-carboxylic acids, has also included assessments of CYP450 inhibition to evaluate their druggability. dovepress.com Furthermore, studies on licoisoflavone B, a compound from Glycyrrhiza uralensis, demonstrated competitive inhibition of CYP2C8 and mixed-type inhibition of CYP2C9. nih.gov The potential for indole-based compounds to inhibit key drug-metabolizing enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 underscores the importance of evaluating such interactions during drug development. doi.orgmdpi.com

Table 1: Examples of CYP450 Inhibition by Indole-Related Compounds
Compound/ExtractCYP450 IsoformInhibition TypePotency (IC50/Ki)Source
Indole-3-carbinol (acid condensation products)Testosterone 6β-hydroxylaseInhibitionIC50 ≈ 12 µg/mL nih.gov
Licoisoflavone BCYP2C8CompetitiveKi = 7.0 µM nih.gov
Licoisoflavone BCYP2C9MixedKi = 1.2 µM nih.gov
Yatein (from Hyptis verticillata)CYP1A2Moderate InhibitionIC50 = 71.9 µM mdpi.com

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase) by Indole-2-carboxylic Acid Derivatives

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, making it an attractive therapeutic target for type 2 diabetes. nih.gov Allosteric inhibitors of FBPase can modulate its activity and thereby control hepatic glucose production. nih.gov Several series of indole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors of FBPase, binding to the AMP allosteric site. nih.govresearchgate.net

One such compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), was found to be an allosteric inhibitor of FBPase that binds at the AMP regulatory site. researchgate.net This discovery served as a lead for the design of other FBPase inhibitors. researchgate.net Subsequently, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies led to the identification of a potent inhibitor from this class with an IC₅₀ value of 0.99 μM. nih.govresearchgate.net

Further research identified novel FBPase inhibitors featuring an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold, demonstrating IC₅₀ values in the submicromolar range. nih.gov X-ray crystallography studies have confirmed that these indole-2-carboxylic acid derivatives bind in the AMP allosteric site, revealing the structural basis for their inhibitory activity and providing insights for further drug design. nih.govresearchgate.net

Table 2: FBPase Inhibition by Indole-2-carboxylic Acid Derivatives
Compound SeriesLead/Example CompoundPotency (IC50)Binding SiteSource
7-Nitro-1H-indole-2-carboxylic acid derivativesCompound 3.90.99 µMAllosteric nih.govresearchgate.net
Indole-2-carboxylic acids with N-acylsulfonamide at C3Compounds 22f and 22gSubmicromolarAllosteric (AMP site) nih.gov
Dichloro-1H-indole-2-carboxylic acid derivativesMDL-29951Not specifiedAllosteric (AMP site) researchgate.net

Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) by Indole-3-carboxylic Acid Derivatives

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme in maintaining cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like diabetic nephropathy. acs.orgacs.org Research has led to the discovery of indole-3-carboxylic acid derivatives as direct activators of AMPK. acs.orgacs.org

One notable compound is 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577). acs.orgacs.org This molecule emerged from an optimization process that began with an indazole amide hit from high-throughput screening. acs.orgacs.org The optimization of the indole core and the aryl appendage resulted in PF-06409577, a compound with improved oral absorption and potent AMPK activation. acs.orgacs.org

In a different approach, novel alkene oxindole derivatives have been developed as orally efficacious AMPK activators. nih.gov Structure-activity relationship studies within this series showed that substitutions on the oxindole ring and the attached aromatic groups significantly influenced potency and efficacy. For example, compared to a lead compound, a 4-chloro substitution on one of the phenyl rings enhanced the potency, yielding an EC₅₀ value of 1.2 μM for AMPK activation. nih.gov These compounds were shown to stimulate glucose uptake in L6 myotubes in an AMPK-dependent manner. nih.gov

Table 3: AMPK Activation by Indole and Oxindole Derivatives
CompoundScaffoldPotency (EC50)TargetSource
PF-06409577Indole-3-carboxylic acidPotent activatorAMPK α1β1γ1 acs.orgacs.org
Compound 24Alkene oxindole1.2 µMAMPK α2β1γ1 nih.gov
Compound 23Alkene oxindole5.9 µMAMPK α2β1γ1 nih.gov

Receptor Binding and Antagonist/Agonist Activities

5-HT2C Receptor Antagonism by Indole-3-carboxylic Acid Pyridine-3-ylamides

The serotonin (B10506) 5-HT2C receptor is a G-protein coupled receptor implicated in the regulation of mood, appetite, and other central nervous system functions. Antagonists of this receptor are being investigated for the treatment of various CNS disorders, including depression, anxiety, and obesity. nih.govgoogle.com A novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides has been synthesized and identified as potent and selective 5-HT2C receptor antagonists. nih.gov

Within this series, extensive structure-activity relationship studies were conducted to optimize affinity and selectivity. One of the most potent compounds identified is 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (compound 15k). nih.gov This compound exhibits a very high affinity for the 5-HT2C receptor with an IC₅₀ of 0.5 nM. nih.gov Furthermore, it demonstrates excellent selectivity, being over 2000 times more selective for the 5-HT2C receptor compared to other serotonin receptors (5-HT1A, 5-HT2A, 5-HT6) and dopamine (B1211576) receptors (D2-D4). nih.gov The high affinity and selectivity of these indole derivatives make them promising candidates for further investigation as therapeutic agents targeting the 5-HT2C receptor. nih.govgoogle.com

Table 4: 5-HT2C Receptor Antagonism by an Indole-3-carboxylic Acid Derivative
CompoundChemical ClassAffinity (IC50)SelectivitySource
1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (15k)1H-indole-3-carboxylic acid pyridine-3-ylamide0.5 nM>2000-fold vs. 5-HT1A, 5-HT2A, 5-HT6, D2-D4 nih.gov

Auxin Receptor Protein TIR1 Antagonism by Indole-3-carboxylic Acid Derivatives

Auxins are a class of plant hormones, with indole-3-acetic acid (IAA) being the most common, that regulate many aspects of plant growth and development. nih.govresearchgate.net The auxin signaling pathway is mediated by the Transport Inhibitor Response 1 (TIR1) protein, which is an F-box protein component of an E3 ubiquitin ligase complex. nih.govfrontiersin.org The binding of auxin to TIR1 facilitates the degradation of Aux/IAA transcriptional repressor proteins, leading to the expression of auxin-responsive genes. nih.govfrontiersin.org Developing antagonists for the TIR1 receptor is a strategy for creating novel herbicides. nih.govfrontiersin.orgnih.gov

A series of novel α-substituted indole-3-carboxylic acid derivatives have been designed and synthesized as potential TIR1 antagonists. nih.govfrontiersin.orgresearchgate.net In herbicidal activity assays, many of these compounds showed significant inhibitory effects on the root and shoot growth of both monocotyledonous and dicotyledonous plants. nih.govfrontiersin.orgnih.gov For instance, compounds 10d and 10h displayed inhibition rates of 96% and 95%, respectively, on the root of rape at a concentration of 100 mg/L. nih.govfrontiersin.orgnih.gov These compounds maintained high inhibition rates even at 10 mg/L. nih.govfrontiersin.orgnih.gov Molecular docking studies suggest that these derivatives interact with the TIR1 protein through π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.govfrontiersin.orgnih.gov Another rationally designed antagonist, auxinole (B1665333) (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), was developed to competitively block the formation of the TIR1–IAA–Aux/IAA complex. researchgate.net

Table 5: Herbicidal Activity of Indole-3-carboxylic Acid Derivatives as TIR1 Antagonists
CompoundPlantTissueConcentrationInhibition RateSource
10dRape (B. napus)Root100 mg/L96% nih.govfrontiersin.orgnih.gov
10hRape (B. napus)Root100 mg/L95% nih.govfrontiersin.orgnih.gov
10dRape (B. napus)Root10 mg/L92% nih.govfrontiersin.orgnih.gov
10hRape (B. napus)Root10 mg/L93% nih.govfrontiersin.orgnih.gov

Potential as NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity in the central nervous system. nih.gov The NMDA receptor has a distinct allosteric site that is potentiated by the amino acid glycine (B1666218). nih.gov Antagonists of this glycine binding site (glycineB) are of significant interest for therapeutic applications, as they may offer a better side-effect profile compared to other types of NMDA receptor antagonists. ttuhsc.edu

Derivatives of indole-2-carboxylic acid have been extensively studied as antagonists for the glycine site of the NMDA receptor. Indole-2-carboxylic acid (I2CA) itself was identified as a specific and competitive inhibitor of the potentiation by glycine of NMDA-gated currents. nih.gov Building on this scaffold, derivatives of 4,6-dichloroindole-2-carboxylic acid have been developed as potent antagonists. ttuhsc.edu SAR studies revealed that substituents at the C-3 position of the indole nucleus are critical for high affinity. ttuhsc.edu Compounds bearing a hydantoin (B18101) substituent at this position were found to be particularly potent inhibitors of ligand binding to the glycine site, with some exhibiting Ki values in the low nanomolar range. ttuhsc.edu Another derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has also been identified as an antagonist of the glycine site of the NMDA receptor. researchgate.net These findings highlight the potential of the indole carboxylic acid framework in designing potent NMDA receptor modulators.

Table 6: Affinity of Indole-2-carboxylic Acid Derivatives for the NMDA Receptor Glycine Site
Compound Series/NameDescriptionAffinity (Ki)Source
4,6-Dichloroindole-2-carboxylic acid with C-3 hydantoin substituentCompound 1758 nM ttuhsc.edu
4,6-Dichloroindole-2-carboxylic acid with C-3 hydantoin substituentCompound 20a22 nM ttuhsc.edu
Indole-2-carboxylic acid (I2CA)Parent compoundCompetitive antagonist nih.gov

Angiotensin II Receptor (AT1 subtype) Antagonism

Recent research has highlighted the potential of indole-3-carboxylic acid derivatives as a novel class of Angiotensin II receptor 1 (AT₁) antagonists. nih.gov A study focused on the molecular design and synthesis of these new derivatives demonstrated their high nanomolar affinity for the AT₁ receptor, comparable to established pharmaceuticals like losartan. nih.gov

In vitro radioligand binding studies using [¹²⁵I]-angiotensin II confirmed the potent binding of these novel indole-3-carboxylic acid compounds to the AT₁ subtype. nih.gov Furthermore, in vivo biological evaluations in spontaneously hypertensive rats revealed that these compounds are capable of lowering blood pressure upon oral administration. nih.gov One of the lead compounds exhibited a maximum decrease in blood pressure of 48 mm Hg at a dose of 10 mg/kg, with the antihypertensive effect lasting for 24 hours, which was noted as being superior to that of losartan. nih.gov These findings suggest that the indole-3-carboxylic acid scaffold is a promising foundation for the development of new antihypertensive agents targeting the AT₁ receptor. nih.gov

Cannabinoid Receptor (CB1 and CB2) Ligand Research

The indole core is a well-established scaffold for cannabinoid receptor ligands, and substitutions on this core, including chlorination, significantly influence receptor affinity and selectivity. mdpi.com Research into chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA has provided insights into how the position of the chlorine atom on the indole ring affects binding to the human CB1 (hCB₁) receptor. mdpi.com

Studies on synthetic cannabinoids have shown that substitutions at various positions of the indole ring are critical for activity. For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, a 5-chloro substitution resulted in a decrease in hCB₁ receptor affinity, whereas a 6-chloro substitution maintained high affinity. mdpi.com This is consistent with earlier findings that 5-substitution on the indole core with groups like bromine, fluorine, or methyl can be detrimental to binding and functional activity, while substitutions at the 6- and 7-positions often lead to high hCB₁ binding affinity. mdpi.com Specifically for 3-(indanoyl)indoles, modifications to the indole core, including the addition of a methyl group at the C2 position, have been shown to improve selectivity for the CB₂ receptor. nih.gov

While direct binding data for this compound is not extensively detailed, the structure-activity relationships established for related chloroindole derivatives suggest that the 7-position is a favorable site for substitution to maintain or enhance cannabinoid receptor affinity. mdpi.com

CysLT1 Selective Antagonism by Indole-2-carboxylic Acid Derivatives

Derivatives of indole-2-carboxylic acid have been identified as a novel and highly potent class of selective cysteinyl leukotriene 1 (CysLT₁) receptor antagonists. nih.govacs.org The CysLT₁ receptor is a key target in the treatment of asthma, as it mediates the pro-inflammatory effects of cysteinyl leukotrienes. nih.gov

A high-throughput screening campaign initially identified an indole derivative with micromolar CysLT₁ antagonist activity. acs.org This lead compound possessed a unique indole-2-carboxylic acid moiety, distinguishing it from known CysLT₁ antagonists like montelukast (B128269). acs.org Subsequent optimization led to the discovery of compound 17k , identified as 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid. nih.gov

This optimized analogue, 17k , demonstrated significantly potent and selective CysLT₁ antagonist activity with an IC₅₀ value of 0.0059 ± 0.0011 μM for the CysLT₁ receptor, while its activity at the CysLT₂ receptor was substantially lower (IC₅₀ = 15 ± 4 μM). nih.gov Structure-activity relationship studies indicated that the indole-2-carboxylic acid moiety is essential for this potent activity. acs.org The most potent compounds in this series showed significantly greater CysLT₁ antagonist activity than montelukast in both calcium mobilization and chemotaxis assays. acs.org

CompoundCysLT₁ IC₅₀ (μM)CysLT₂ IC₅₀ (μM)
Lead Compound 1 0.66 ± 0.19No activity
Compound 17k 0.0059 ± 0.001115 ± 4

Antiviral Activities

The indole scaffold is a key component in a variety of compounds exhibiting broad biological activities, including antiviral effects. nih.govresearchgate.net Recent studies have specifically identified an indole-3-carboxylic acid derivative with potent in vitro activity against SARS-CoV-2. nih.govnih.govactanaturae.ru

The compound, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, was synthesized as part of a series of water-soluble, low-molecular-weight compounds with a chemical structure similar to arbidol. nih.govnih.gov In in vitro studies, this derivative completely inhibited the replication of the SARS-CoV-2 virus (with an infectious activity of 10⁶ TCID₅₀/mL) at a concentration of 52.0 μM. nih.govnih.gov

The compound demonstrated a high selectivity index (SI) of 78.6, calculated from its cytotoxic concentration (CC₅₀) and its half-maximal inhibitory concentration (IC₅₀) of 1.84 μM (1.06 μg/mL). nih.govactanaturae.ru Additionally, it was found to inhibit syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.gov These findings suggest that indole-3-carboxylic acid derivatives represent a promising avenue for the development of antiviral drugs. nih.govactanaturae.ru

Antioxidant Effects

Indole derivatives, including those based on the indole-3-carboxylic acid structure, are recognized for their antioxidant properties. nih.govacs.org The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and chelate metal ions. nih.govfabad.org.tr

A study on C-3 substituted indole derivatives investigated their antioxidant activity using DPPH scavenging, Fe²⁺ chelating, and reducing ability assays. nih.gov The results indicated that the nature of the substituent at the C-3 position significantly influences the antioxidant properties. nih.gov Specifically, a derivative featuring a pyrrolidinedithiocarbamate moiety was found to be the most active radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov For significant antioxidant activity, an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered important factors. nih.gov

In another study, a series of indole-3-acetamides were synthesized and evaluated for their antioxidant potential using DPPH and ABTS radical scavenging assays. acs.org All the synthesized derivatives effectively scavenged reactive oxygen species, with IC₅₀ values in the low micromolar range for both assays. acs.org These findings underscore the potential of the indole-3-carboxylic acid framework and its analogues as effective antioxidant agents. acs.orgresearchgate.net

AssayIndole-3-acetamide Derivatives IC₅₀ Range (μM)
DPPH Radical Scavenging 0.81 ± 0.25 – 2.75 ± 0.03
ABTS Radical Scavenging 0.35 ± 0.1 – 2.19 ± 0.08

Antidiabetic Potential

Indole-based compounds, including derivatives of indole-3-carboxylic acid, have been investigated for their potential as antidiabetic agents. researchgate.netmdpi.com Their mechanism of action often involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which plays a role in managing post-prandial hyperglycemia. acs.orgresearchgate.net

One study explored a series of indole-3-acetamides for their antihyperglycemic potential through in vitro α-amylase inhibition. acs.org The synthesized compounds displayed good to moderate inhibitory activity against the α-amylase enzyme, with IC₅₀ values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.orgresearchgate.net

Research on other indole-3-alkane-carboxylic acids, such as indole-3-propionic acid and indole-3-butyric acid, has also been conducted in normal and experimentally diabetic rats. nih.gov While these specific compounds showed little to no hypoglycemic effect in intact and streptozotocin-diabetic rats, they were found to suppress gluconeogenesis from pyruvate (B1213749) in in vitro studies using rat liver slices. nih.gov This suggests that the antidiabetic potential of indole derivatives can be influenced by the specific structural features and the physiological context. nih.gov The broad and varied bioactivities of indole alkaloids and their synthetic derivatives make them a promising source for the discovery of novel antidiabetic drugs. researchgate.net

Preclinical Characterization and Efficacy Studies

While specific preclinical pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain, the general class of indole derivatives has undergone various preclinical evaluations for a range of therapeutic targets. nih.govmdpi.com Preclinical studies for novel chemical entities typically involve assessing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy in relevant animal models.

For instance, preclinical evaluation of novel indole-3-carboxylic acid-based derivatives designed as Bcl-2/Mcl-1 dual inhibitors for cancer therapy involved determining their binding affinity (Kᵢ values) and assessing their antitumor abilities in cells. nih.gov In the development of indole-based AT₁ receptor antagonists, preclinical efficacy was demonstrated through blood pressure reduction in spontaneously hypertensive rats following oral administration. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Chloro Substituent on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can substantially modify its properties and improve its intrinsic activity. eurochlor.org In the context of the indole (B1671886) nucleus, the 7-chloro substituent on the 1H-indole-3-carboxylic acid scaffold exerts a significant influence on its biological activity through several mechanisms. Generally, halogenation increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes and reach its target site. eurochlor.org

Research on related compounds has consistently demonstrated the positive impact of chloro substitution. For instance, in the development of potent inhibitors for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, the addition of a chlorine atom at the C6 position of a tricyclic indole scaffold led to a more than 10-fold increase in binding affinity. nih.gov This significant enhancement was attributed to the chloro group filling a specific hydrophobic pocket within the protein's binding site. nih.gov Similarly, studies on indole-2-carboxamides as CB1 allosteric modulators found that a chloro or fluoro group at the C5 position enhanced activity. nih.gov

Furthermore, the electron-withdrawing nature of chlorine alters the electronic distribution of the indole ring, which can affect its interaction with receptor surfaces. acs.org This modification can influence the acidity of the indole N-H and the carboxylic acid proton, potentially leading to stronger hydrogen bonding or ionic interactions. In studies of indole derivatives targeting mycobacterial carbonic anhydrase, halogen-substituted compounds, particularly those with chlorine, exhibited superior activity compared to non-halogenated or even fluoro-substituted analogs. acs.org A classic example in plant biology is 4-chloroindole-3-acetic acid, a natural auxin found in peas, which demonstrates that chloro-substitution on the indole ring is a strategy employed in nature to create highly active biomolecules. dntb.gov.ua

Role of the Carboxylic Acid Moiety in Receptor Interaction

The carboxylic acid group at the C3 position of the indole ring is frequently a critical anchor for receptor binding, often acting as a key pharmacophore. Its ability to deprotonate under physiological conditions allows it to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a protein's active site. nih.gov

This role has been explicitly demonstrated in SAR studies of various indole carboxylic acid derivatives. For example, in the design of Mcl-1 inhibitors, X-ray crystallography revealed that the carboxylic acid moiety of tricyclic indole inhibitors engages in crucial ion-pairing interactions with the guanidinium (B1211019) group of an arginine residue (R263) in the binding pocket. nih.gov The importance of this functional group is further underscored by research on quinazolinone-2-carboxamide derivatives as antimalarial agents, where the removal of the carboxylic acid or its replacement with another functional group resulted in a complete loss of antiplasmodial activity. acs.org These findings highlight that the carboxylic acid is often indispensable for molecular recognition and high-affinity binding to the biological target. acs.org

Impact of Indole Ring Substituents on Pharmacological Profiles

Beyond the foundational 7-chloro and 3-carboxylic acid groups, additional substitutions on the indole ring can fine-tune the pharmacological profile of the molecule, affecting its potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents are paramount in modulating activity.

The following table summarizes the observed impact of various substituents on the activity of indole-based compounds from different studies.

ScaffoldTargetSubstituent PositionSubstituent TypeImpact on ActivityReference
Tricyclic Indole-2-carboxylic acidMcl-1C6Chloro>10-fold increase in affinity nih.gov
1H-Indole-2-carboxamideCB1 ReceptorC5Chloro or FluoroEnhanced potency nih.gov
1H-Indole-2-carboxylic acidCysLT1 ReceptorC7MethoxyMost favorable position for activity researchgate.net
1H-Indole-2-carboxylic acidCysLT1 ReceptorC4VariousLeast favorable position for activity researchgate.net

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are pivotal in modern drug discovery for understanding and predicting the SAR of compounds like 7-Chloro-1H-indole-3-carboxylic acid. These in silico methods provide detailed insights into molecular interactions, guide the design of new analogs, and help rationalize experimental results.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. journalijar.com For indole-3-carboxylic acid derivatives, docking studies have been instrumental in elucidating binding modes. These simulations can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid and indole N-H groups, π-π stacking between the indole ring and aromatic residues like phenylalanine or tyrosine, and hydrophobic interactions involving the chloro-substituent and alkyl chains. nih.gov For example, in the development of auxin mimic herbicides, molecular docking revealed that indole-3-carboxylic acid derivatives form tight interactions with the transport inhibitor response 1 (TIR1) protein through a combination of these forces. nih.gov Such studies allow researchers to visualize how the molecule fits into its target and guide the rational design of modifications to improve binding affinity. nih.gov

QSAR is a modeling technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For derivatives of indole carboxylic acids, QSAR models are developed using calculated molecular descriptors that quantify properties like hydrophobicity (logP), electronic distribution (e.g., dipole moment), and steric parameters (e.g., molar refractivity). asianpubs.org Studies on various carboxylic acid derivatives have shown that properties directly influenced by halogenation, such as polarizability and atomic mass, can be key descriptors in predictive QSAR models. nih.gov By identifying the most influential descriptors, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. eurjchem.com

Beyond static docking, more advanced computational methods are used to profile the detailed and dynamic interactions between a ligand and its protein target. This can involve analyzing the specific contacts made in a docked pose or running molecular dynamics (MD) simulations to observe the stability of the ligand-protein complex over time. nih.gov For indole-based inhibitors, interaction profiling can reveal the precise nature of the binding. For instance, studies on indole-2-carboxylic acid as an HIV-1 integrase inhibitor showed that the indole nucleus and the carboxyl group chelate with two magnesium ions within the enzyme's active site. rsc.org MD simulations can confirm the stability of key interactions, such as the hydrogen bonds formed between the ligand and the protein, within the dynamic environment of the binding pocket, providing confidence in the proposed binding mode. nih.gov This detailed profiling is crucial for understanding the molecular basis of a compound's activity and for designing derivatives with enhanced potency and selectivity. rsc.org

Design and Synthesis of Derivatives for Optimized Activity and Selectivity

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel derivatives with optimized biological activity and selectivity. Researchers employ various strategies, including structure-activity relationship (SAR) studies and structure-based design, to guide the modification of the parent molecule. The primary goals of these modifications are to enhance potency, improve selectivity for the biological target, and optimize physicochemical properties.

Synthetic strategies often involve modifications at several key positions of the indole ring system. The carboxylic acid group at the C-3 position is frequently crucial for activity, often acting as a key binding group (pharmacophore) that interacts with biological targets like receptors or enzymes. acs.orgnih.gov Modifications typically focus on the indole nitrogen (N-1), the phenyl ring (positions C-4, C-5, C-6), and the creation of more complex amide or ester derivatives from the C-3 carboxylic acid.

One common synthetic approach involves the protection of the indole nitrogen, followed by reactions to introduce various substituents, and subsequent deprotection. nih.gov Amide coupling reactions are also frequently used to link the indole-3-carboxylic acid core with different amines, generating a diverse library of derivatives. nih.govdocumentsdelivered.com For instance, the condensation of an indole-2-carboxylic acid derivative with various aromatic carboxylic acids was achieved using condensing agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) to produce amide derivatives. rsc.org

Derivatives as Herbicidal Agents

A significant area of research has been the development of indole-3-carboxylic acid derivatives as auxin mimic herbicides that target the auxin receptor protein TIR1. nih.govfrontiersin.org In one study, a series of novel α-substituted indole-3-carboxylic acid derivatives were synthesized and evaluated for their herbicidal activities. The synthesis involved protecting indole-3-acetic acid, followed by a nucleophilic substitution reaction to introduce different side chains, and finally deprotection to yield the target compounds. nih.govfrontiersin.org

The research found that specific substitutions led to potent herbicidal effects. For example, compounds 10d and 10h demonstrated exceptionally high inhibition rates against the root growth of rape (B. napus). nih.gov These findings highlight how modifying the side chain attached to the indole core can dramatically influence biological activity.

Table 1: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives nih.gov
CompoundTarget SpeciesConcentration (mg/L)Inhibition Rate (Root)
10dRape (B. napus)10096%
10dRape (B. napus)1092%
10hRape (B. napus)10095%
10hRape (B. napus)1093%

Derivatives as Antimicrobial and Anticancer Agents

The indole scaffold is also central to the design of antimicrobial and anticancer agents. In a study focused on developing antitubercular agents, researchers designed and synthesized a series of indole-linked triazole sulfonamides to inhibit the mycobacterial carbonic anhydrase (CA) enzyme. acs.org The design rationale involved hybridizing the indole pharmacophore with a triazole linker and a sulfonamide group, which is known to bind to the zinc ion in the active site of CA enzymes.

The SAR study revealed that substitutions on the indole ring significantly impacted the antitubercular activity against M. tuberculosis (Mtb). A chloro substitution (5f ) resulted in the most potent compound, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. In contrast, a carboxylic acid substitution (5b ) led to moderate activity, while a fluoro group (5i ) showed lower potency. acs.org This demonstrates a clear SAR where an electron-withdrawing halogen at a specific position enhances activity.

Table 2: Antitubercular Activity of Indole-Triazole-Sulfonamide Derivatives acs.org
CompoundKey Substitution on Indole RingActivity (MIC against Mtb)
5fChloro0.25 µg/mL (0.42 µM)
5iFluoro2 µg/mL (3.54 µM)
5gMethoxy2 µg/mL (3.23 µM)
5bCarboxylic acidModerately Active

Furthermore, derivatives of a related compound, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, have shown significant antiproliferative activity against pancreatic (Panc-1) and breast cancer (MCF-7) cell lines by inhibiting the EGFR pathway. This indicates the potential for chloro-substituted indole carboxylic acids to be developed as selective anticancer agents.

Derivatives Targeting Other Receptors

The versatility of the indole-3-carboxylic acid core is also evident in its use to develop antagonists for various receptors. A novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and identified as high-affinity, selective antagonists for the 5-HT2C serotonin (B10506) receptor. Among the synthesized compounds, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (15k) exhibited the highest affinity with an IC50 of 0.5 nM and over 2000-fold selectivity against other serotonin and dopamine (B1211576) receptors. documentsdelivered.com Similarly, other derivatives have been designed as angiotensin II receptor antagonists for treating hypertension, demonstrating the broad applicability of this chemical scaffold in medicinal chemistry. nih.gov

Advanced Research Applications and Therapeutic Potential

Drug Discovery and Development Initiatives

The rigid bicyclic structure of the indole (B1671886) core, combined with the electronic properties of the chlorine atom at the 7-position and the carboxylic acid at the 3-position, makes 7-Chloro-1H-indole-3-carboxylic acid a valuable scaffold in medicinal chemistry. Its utility spans from being a foundational structure for identifying new biologically active molecules to a key intermediate in the synthesis of complex therapeutic agents.

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may have suboptimal structures that require modification to achieve better potency, selectivity, or pharmacokinetic parameters. The indole ring system is a prominent feature in many biologically active molecules and approved drugs. acs.org The this compound structure serves as an attractive starting point for such optimization efforts.

Researchers utilize this compound as a core scaffold to systematically explore structure-activity relationships (SAR). Modifications are often made at several key positions:

The indole nitrogen (N1): Alkylation or arylation at this position can influence the molecule's interaction with biological targets and alter its solubility and metabolic stability.

The carboxylic acid group: This group is often crucial for binding to target proteins, frequently forming key hydrogen bonds or ionic interactions. It can be converted to esters, amides, or bioisosteres like tetrazoles to modulate properties such as cell permeability and oral bioavailability. drughunter.comnih.govsemanticscholar.org

The indole ring: Further substitutions on the benzene (B151609) portion of the indole can be explored to enhance target binding or improve physicochemical properties.

An example of this optimization process can be seen in the development of inhibitors for various enzymes, where the indole-3-carboxylic acid moiety is strategically modified to fit into the active site of a target protein, leading to the identification of potent and selective inhibitors.

Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the development of a variety of novel therapeutic agents targeting different diseases. Its derivatives have shown promise in several areas, including antiviral and anticancer research.

For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of the HIV-1 integrase enzyme, a key target for antiretroviral therapy. mdpi.com Although this research focuses on a different isomer, the underlying principle of using the indole carboxylic acid core to chelate essential metal ions in an enzyme's active site is a transferable concept in drug design. Similarly, indole-3-carboxylic acid conjugates have been investigated as potent anticancer agents, demonstrating significant growth inhibition against various human tumor cell lines. nih.gov

The development of Fructose-1,6-bisphosphatase (FBPase) inhibitors, which are of interest for treating type 2 diabetes, has also utilized indole derivatives. researchgate.net Research in this area has led to the synthesis of potent inhibitors based on the indole scaffold, highlighting the versatility of this chemical structure in targeting diverse biological pathways.

Table 1: Examples of Therapeutic Agents/Derivatives Based on Indole Carboxylic Acid Scaffolds

Therapeutic Target Compound Class/Derivative Potential Application
HIV-1 Integrase Indole-2-carboxylic acid derivatives Antiviral (HIV) mdpi.com
Fructose-1,6-bisphosphatase (FBPase) 7-nitro-1H-indole-2-carboxylic acid derivatives Antidiabetic researchgate.net
Cancer Cell Lines Indole-3-carboxylic acid conjugates Anticancer nih.gov
Trypanosoma brucei 3,5-disubstituted-7-azaindoles Anti-parasitic (Human African Trypanosomiasis) nih.gov

Biochemical Pathway Modulation Studies

The derivatives of this compound are actively studied for their ability to modulate biochemical pathways, which is the foundation of their therapeutic potential. The indole structure can interact with various biological macromolecules, including enzymes and receptors, thereby interfering with or altering their function.

In Arabidopsis, for example, derivatives of indole-3-carboxylic acid are synthesized from tryptophan and play a role in the plant's defense against pathogens. nih.govresearchgate.net Studies have identified enzymes like ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6 (CYP71B6) as being involved in the biosynthesis of these compounds. nih.gov This demonstrates how indole carboxylic acids are integral components of natural biochemical pathways, which in turn provides a rationale for exploring synthetic analogs as pathway modulators in other biological systems.

In the context of cancer, derivatives of 5-chloro-indole have been designed as inhibitors of pathways involving EGFR and BRAF, which are kinases often implicated in cancer cell survival and proliferation. mdpi.com These studies showcase how strategic modifications to the chloro-indole core can lead to compounds that selectively target and inhibit key signaling pathways involved in disease.

Agricultural Chemistry Applications

The structural similarity of indole-3-carboxylic acid to the natural plant hormone auxin (indole-3-acetic acid) makes it and its derivatives prime candidates for investigation in agricultural chemistry. nih.gov

Herbicidal Activity and Weed Control

Auxins are crucial phytohormones that regulate plant growth and development. nih.gov Compounds that mimic or antagonize the action of natural auxins can be developed as herbicides. nih.gov High concentrations of auxin mimics can disrupt normal plant growth processes, leading to plant death, which is an effective mechanism for weed control.

Research has focused on designing derivatives of indole-3-carboxylic acid that act as antagonists to the auxin receptor protein TIR1 (Transport Inhibitor Response 1). nih.govnih.govresearchgate.net By blocking this receptor, these compounds can inhibit the growth of both monocotyledonous and dicotyledonous weeds. Studies have shown that certain derivatives exhibit excellent inhibitory effects on the roots and shoots of plants like rape (a dicot) and barnyard grass (a monocot). nih.govresearchgate.netfrontiersin.org For instance, specific compounds achieved inhibition rates of up to 96% on rape roots at a concentration of 100 mg/L. nih.govnih.gov

Development of Pesticides

Beyond herbicidal activity, the broader field of pesticide development also explores indole-based compounds. The diverse biological activities of indole derivatives make them suitable for developing new agents to control a range of agricultural pests. ontosight.ai While specific research focusing solely on the pesticidal properties of this compound is not extensively detailed in the provided context, the general principle of leveraging the indole scaffold for creating biologically active agents is well-established in both pharmaceutical and agrochemical research. The synthesis of novel chemical entities for pesticide discovery often draws from scaffolds known to have biological activity, such as the pyrido[2,3-d]pyrimidine (B1209978) derivatives used in creating new herbicides. mdpi.com

Role as a Chemical Building Block in Complex Molecule Synthesis

This compound is a versatile heterocyclic building block utilized in the synthesis of more complex molecules, particularly within the field of medicinal chemistry. Its indole core, substituted with a chlorine atom at the 7-position and a carboxylic acid at the 3-position, provides multiple reactive sites for chemical modification. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the indole nitrogen can undergo substitution, allowing for the construction of diverse molecular architectures.

A notable application of this compound is as a key intermediate in the preparation of sophisticated indole derivatives. For instance, it serves as a precursor in the synthesis of compounds investigated for their potential as agonists of the cannabinoid CB1 receptor. In a multi-step synthetic sequence, this compound is first N-alkylated. The carboxylic acid moiety is then converted to an amide. Subsequent chemical transformations can be carried out to yield the final complex products. This highlights the compound's utility in building scaffolds for pharmacologically active agents.

The indole scaffold itself is a significant pharmacophore found in numerous natural products and pharmaceuticals. beilstein-journals.org Its derivatives have been explored for a wide range of biological activities. For example, various indole-3-carboxylic acid derivatives have been synthesized and evaluated as potential herbicides by targeting the auxin receptor protein TIR1. frontiersin.orgnih.gov While these specific examples may not start from the 7-chloro derivative, they illustrate the general importance of the indole-3-carboxylic acid framework in creating bioactive molecules. The presence of the chlorine atom at the 7-position in this compound can significantly influence the electronic properties and lipophilicity of the final molecule, potentially enhancing its biological activity or modifying its metabolic profile.

Patent Landscape and Commercialization Potential

The patent landscape for compounds derived from this compound reflects its role as a key intermediate in the development of new chemical entities with therapeutic potential. The commercial value of this building block is intrinsically linked to the success of the complex molecules synthesized from it.

Patents have been granted for indole derivatives where this compound is a cited precursor. For example, U.S. Patent US7763732B2, assigned to Pfizer, describes indole derivatives that are agonists of the cannabinoid CB1 receptor. The synthesis detailed within this patent explicitly uses this compound as a starting material for creating these complex, potentially therapeutic compounds. This indicates commercial interest from major pharmaceutical companies in utilizing this specific chemical scaffold to build novel drug candidates.

The broader class of indole-3-carbinol (B1674136) and indole-3-carboxylic acid derivatives has been the subject of numerous patents for various therapeutic applications, including anti-inflammatory agents and anti-cancer treatments. google.com While these patents may not all specify the 7-chloro substituted variant, they establish a strong precedent for the commercial potential of this class of compounds. The development of novel synthetic routes and the identification of new biological targets for indole derivatives continue to drive patent filings in this area.

Furthermore, the agrochemical sector also presents a potential avenue for commercialization. Research into indole-3-carboxylic acid derivatives as herbicides targeting essential plant hormone pathways demonstrates the versatility of this chemical class beyond pharmaceuticals. frontiersin.orgnih.gov Successful development in this area could lead to new patents and commercial products for weed management. The utility of halogenated intermediates like this compound in creating potent and selective agrochemicals is a well-established principle in the industry.

Methodological Considerations in Research

In vitro Assay Development and Implementation

The initial evaluation of 7-Chloro-1H-indole-3-carboxylic acid as a DAAO inhibitor is conducted through in vitro assays. These assays are fundamental in determining the compound's potency and mechanism of action at the molecular level.

A common method employed is a fluorescence-based assay that measures the enzymatic activity of purified human D-amino acid oxidase (hDAAO). nih.gov The principle of this assay involves coupling the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of a D-amino acid substrate (like D-serine), to a secondary detection system. nih.gov Typically, Horseradish Peroxidase (HRP) and a fluorogenic substrate such as Amplex Red are used. In this system, HRP utilizes the H₂O₂ generated by DAAO to catalyze the oxidation of Amplex Red into the highly fluorescent compound resorufin.

The assay is performed in microplates, where a mixture of the hDAAO enzyme, the D-serine substrate, HRP, and Amplex Red is prepared in a suitable buffer (e.g., Tris buffer at pH 8.0). The test compound, this compound, is added at various concentrations. The rate of fluorescence increase is monitored over time using a fluorometer. A decrease in the rate of fluorescence generation in the presence of the compound indicates inhibition of DAAO activity. From the dose-response curve generated, the half-maximal inhibitory concentration (IC₅₀) value is calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For the series of indole-3-carboxylic acid derivatives that includes the 7-chloro substituted compound, this methodology was utilized to determine their inhibitory potency against hDAAO.

Inhibitory Activity of this compound against hDAAO
Compound NameTarget EnzymeIC₅₀ (µM)
This compoundHuman D-amino acid oxidase (hDAAO)0.131

In vivo Efficacy Studies and Animal Models

Following promising in vitro results, candidate compounds are typically advanced to in vivo studies to assess their efficacy and physiological effects in a living organism. For DAAO inhibitors, the primary therapeutic target is often central nervous system disorders like schizophrenia, where hypofunction of the N-methyl-D-aspartate (NMDA) receptor is implicated. nih.govnih.gov By inhibiting DAAO, the compound is expected to increase the levels of the NMDA receptor co-agonist D-serine in the brain, thereby enhancing NMDA receptor function. patsnap.com

Animal models relevant to schizophrenia are used to test these hypotheses. nih.gov These can include models where psychosis-like behaviors are induced by NMDA receptor antagonists such as phencyclidine (PCP) or ketamine. acnp.orgavcr.cz In these models, rodents are administered the inducing agent, which results in behaviors like hyperlocomotion, stereotypy, and deficits in prepulse inhibition (PPI) of the startle reflex, which are considered analogous to some symptoms of schizophrenia. acnp.org The DAAO inhibitor is then administered to determine if it can prevent or reverse these behavioral deficits. While it is a standard practice to advance potent inhibitors to such models, specific in vivo efficacy data for this compound has not been detailed in available documentation. The selection for such studies often depends on a combination of high in vitro potency and favorable pharmacokinetic properties. nih.gov

High-Throughput Screening (HTS) in Compound Identification

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly assay large libraries of chemical compounds against a specific biological target. azolifesciences.com This methodology allows for the testing of hundreds of thousands to millions of compounds in a short period, making it a cornerstone of modern lead identification. azolifesciences.commdpi.com HTS can be performed using either biochemical assays with purified proteins or cell-based assays. nih.govalitheagenomics.com

For enzyme targets like DAAO, a biochemical HTS assay could be a miniaturized version of the fluorescence-based assay described previously, adapted for robotic handling in 384-well or 1536-well plate formats. nih.gov Alternatively, a cell-based HTS assay might involve cells engineered to express human DAAO, where the enzymatic activity is measured within the cellular environment. nih.gov This approach has the advantage of simultaneously assessing cell permeability. nih.gov Although HTS is a powerful tool for discovering novel chemical scaffolds, the available literature does not specify that this compound was identified through a large-scale HTS campaign. Often, compounds are also developed through knowledge-based medicinal chemistry efforts, involving the synthesis and testing of a focused library of analogs based on a known chemical scaffold.

Crystallographic Studies for Understanding Molecular Interactions

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.gov In the context of drug design, obtaining a crystal structure of a target enzyme like DAAO co-crystallized with an inhibitor provides crucial insights into the molecular interactions that govern binding. nih.gov This information reveals the precise binding mode of the inhibitor, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

This structural data is invaluable for medicinal chemists, enabling structure-based drug design (SBDD). By understanding how a compound like this compound fits into the active site of DAAO, researchers can make rational modifications to its chemical structure to improve properties such as potency, selectivity, and pharmacokinetics. While crystallographic studies have been instrumental in the development of other DAAO inhibitors, there is no publicly available X-ray crystal structure data for this compound bound to the DAAO enzyme.

Drug Metabolism and Pharmacokinetic (DMPK) Considerations

The evaluation of a compound's Drug Metabolism and Pharmacokinetic (DMPK) properties is a critical component of the drug discovery process. These properties determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, which ultimately affects its efficacy and safety. Early in vitro assessment of DMPK parameters helps to identify and deprioritize compounds with liabilities such as poor metabolic stability.

A key assay in this regard is the microsomal stability assay. axispharm.com This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com The test compound is incubated with liver microsomes (often from rats or humans) and a necessary cofactor like NADPH to initiate the metabolic reactions. creative-bioarray.comnih.gov Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then measured, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov From this data, the compound's half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. creative-bioarray.com Compounds with high clearance in this assay are often predicted to have poor oral bioavailability in vivo. While this methodology is standard for assessing compounds in a drug discovery program, specific microsomal stability data for this compound are not reported in the available literature.

Conclusion and Future Perspectives in 7 Chloro 1h Indole 3 Carboxylic Acid Research

Summary of Key Research Achievements

Research on 7-chloro-1H-indole-3-carboxylic acid and its derivatives has led to several notable accomplishments. A primary achievement lies in its utility as a synthetic intermediate for creating a diverse library of bioactive molecules. The presence of the chlorine atom at the 7-position and the carboxylic acid at the 3-position provides two reactive sites for further chemical modifications, enabling the systematic exploration of structure-activity relationships.

Key achievements include the development of potent inhibitors for various enzymes and receptors. For instance, derivatives of this compound have been investigated for their potential as:

Antiviral agents: Specifically, as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. Certain derivatives have demonstrated the ability to allosterically inhibit this key viral enzyme, highlighting the therapeutic potential of this chemical scaffold in combating viral infections.

Anticancer agents: Research has explored the role of this indole (B1671886) scaffold in designing compounds that target cellular pathways involved in cancer progression.

Anti-inflammatory agents: The indole nucleus is a common feature in many anti-inflammatory drugs, and derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties.

The strategic placement of the chloro group at the 7-position has been shown to influence the conformational preferences of substituents at the indole nitrogen. This conformational control is a significant finding, as it allows for the design of molecules with specific three-dimensional orientations, which is crucial for optimizing interactions with biological targets.

Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues remain unexplored, and certain challenges need to be addressed. The full spectrum of the biological activities of this compound derivatives is yet to be uncovered. Future research could focus on screening these compounds against a broader range of biological targets to identify novel therapeutic applications.

Unexplored Avenues:

Neurodegenerative Diseases: The indole core is a privileged scaffold in neuropharmacology. Investigating the potential of this compound derivatives in the context of diseases like Alzheimer's and Parkinson's could yield promising results.

Metabolic Disorders: The role of these compounds in modulating metabolic pathways is an area that warrants investigation, particularly for conditions such as diabetes and obesity.

Antimicrobial Resistance: There is a continuous need for new antimicrobial agents. Screening derivatives against resistant strains of bacteria and fungi could be a fruitful area of research.

Challenges:

Synthetic Complexity: While the core structure is accessible, the synthesis of complex derivatives with high stereoselectivity can be challenging and may require the development of novel synthetic methodologies.

Pharmacokinetic Properties: A significant hurdle in drug development is achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. Future research must focus on optimizing the pharmacokinetic profiles of lead compounds derived from this scaffold.

Understanding Off-Target Effects: A thorough understanding of the potential off-target effects of these compounds is crucial to ensure their safety and efficacy.

Translational Research and Clinical Development Prospects

The transition from promising preclinical data to clinical application is a critical step in the drug development process. For derivatives of this compound, particularly those identified as potent HCV NS5B inhibitors, the path to clinical development requires rigorous evaluation.

The prospects for translational research hinge on several factors:

Identification of Clinical Candidates: The selection of lead compounds with optimal efficacy, selectivity, and pharmacokinetic properties is paramount.

Preclinical Toxicology Studies: Comprehensive in vivo studies are necessary to assess the safety profile of potential drug candidates before they can be advanced to human trials.

Biomarker Development: Identifying relevant biomarkers can aid in monitoring the therapeutic response and patient stratification in future clinical trials.

While no derivative of this compound has yet entered late-stage clinical trials, the foundational research provides a strong basis for future translational efforts. The development of allosteric inhibitors for viral polymerases remains an attractive strategy, and this scaffold continues to be a valuable starting point for such endeavors.

Interdisciplinary Collaboration in Advancing Research

Advancing the research on this compound and its derivatives will necessitate a collaborative effort across multiple scientific disciplines. The complexity of modern drug discovery requires a multifaceted approach that integrates expertise from various fields.

Key Areas for Collaboration:

Medicinal and Synthetic Chemistry: To design and synthesize novel derivatives with improved potency and drug-like properties.

Computational Chemistry and Molecular Modeling: To guide the design of new compounds and to understand their interactions with biological targets at a molecular level.

Pharmacology and Biology: To conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action of these compounds.

Translational Medicine: To bridge the gap between preclinical findings and clinical applications, including the design and execution of clinical trials.

By fostering a collaborative environment, researchers can leverage their collective expertise to overcome the existing challenges and unlock the full therapeutic potential of the this compound scaffold. Such interdisciplinary synergy is essential for accelerating the pace of discovery and bringing novel therapies to patients in need.

Q & A

Q. What are the recommended methods for synthesizing 7-Chloro-1H-indole-3-carboxylic acid and its derivatives?

The synthesis of this compound derivatives typically involves multi-step reactions starting from halogenated indole precursors. For example, 6-bromo-1H-indole-3-carboxylic acid can undergo functionalization via nucleophilic substitution or coupling reactions to introduce substituents like diethylamino or hydroxypropyl groups . Key steps include:

  • Halogenation : Chlorination at the 7-position using reagents like POCl₃ or SOCl₂.
  • Esterification/Functionalization : Protecting the carboxylic acid group as an ethyl ester to prevent side reactions during subsequent modifications.
  • Coupling Reactions : Introducing amino or alkyl groups via Buchwald-Hartwig amination or alkylation .
    Purification often involves column chromatography and recrystallization, with structural confirmation via NMR and LC-MS.

Q. How can X-ray crystallography be applied to confirm the structure of this compound?

Single-crystal X-ray diffraction is a gold standard for structural elucidation. For indole derivatives, crystals are grown via slow evaporation in solvents like DMSO or ethanol. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen bonding patterns . For example, the crystal structure of 5-Chloro-1H-indole-3-carboxylic acid (a closely related analog) revealed planar indole rings and intermolecular hydrogen bonds between carboxylic groups, critical for stability .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if airborne particles are generated .
  • Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste Disposal : Follow local regulations for halogenated organic waste. Avoid drainage systems to prevent environmental contamination .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of halogenated indole derivatives?

Discrepancies in properties like melting points often arise from polymorphic forms or impurities. Strategies include:

  • Reproducibility Checks : Repeat synthesis and purification under controlled conditions.
  • Analytical Cross-Validation : Use differential scanning calorimetry (DSC) to confirm thermal behavior and HPLC to verify purity (>98%) .
    For example, 6-Methylindole-3-carboxylic acid has a well-documented melting point of 202–204°C, validated via DSC . In cases where data is absent (e.g., vapor pressure for 7-Chloro derivatives), computational methods like COSMO-RS can predict properties .

Q. What experimental design considerations are critical for studying the biological activity of this compound in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes with known indole-binding pockets (e.g., kinase or protease families).
  • Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]PSB-12150) to quantify binding affinity (Kd) and selectivity .
  • Buffer Optimization : Maintain pH 7.4 with Tris-HCl or PBS to mimic physiological conditions. Include DMSO (<1%) for compound solubility .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and assess cytotoxicity via MTT assays to rule off-target effects.

Q. How can researchers address stability issues during long-term storage of this compound?

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products. For example, indole-3-carboxylic acid derivatives may hydrolyze to free acids under humid conditions .
  • Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in anhydrous solvents before use .

Q. What strategies are effective for modifying the indole scaffold to enhance solubility without compromising bioactivity?

  • PEGylation : Attach polyethylene glycol (PEG) chains to the carboxylic acid group via ester linkages.
  • Salt Formation : Prepare sodium or potassium salts to improve aqueous solubility .
  • Prodrug Design : Convert the carboxylic acid to a methyl ester, which hydrolyzes in vivo to the active form .
    These modifications balance lipophilicity (LogP ~2.17 for methyl derivatives) and solubility, critical for pharmacokinetic optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.